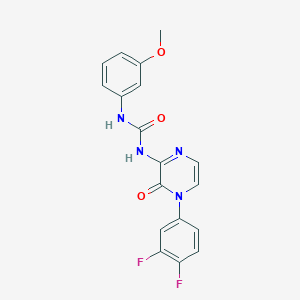
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyrazinone core, a difluorophenyl group, and a methoxyphenyl urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydropyrazinone Core: The initial step involves the condensation of a suitable diamine with a diketone to form the dihydropyrazinone core. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Introduction of the Difluorophenyl Group: The next step involves the introduction of the difluorophenyl group through a nucleophilic aromatic substitution reaction. This step requires the use of a difluorobenzene derivative and a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea moiety. This reaction is typically carried out at room temperature in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ether at low temperatures.
Substitution: Amines, thiols; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, leading to the disruption of these processes.
Receptor Binding: It may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
相似化合物的比较
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-chlorophenyl)urea: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group. The presence of the chlorine atom may result in different chemical and biological properties.
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-nitrophenyl)urea: This compound has a nitrophenyl group instead of a methoxyphenyl group. The nitro group may confer different reactivity and biological activity.
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-hydroxyphenyl)urea: This compound has a hydroxyphenyl group instead of a methoxyphenyl group. The hydroxyl group may influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
1-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O3/c1-27-13-4-2-3-11(9-13)22-18(26)23-16-17(25)24(8-7-21-16)12-5-6-14(19)15(20)10-12/h2-10H,1H3,(H2,21,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRPBYFZMRRCPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2367430.png)

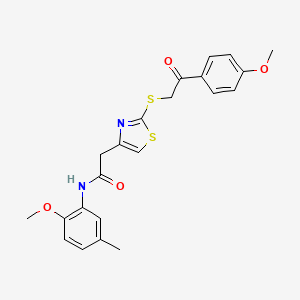
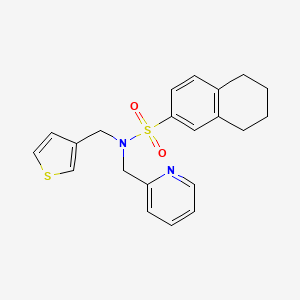
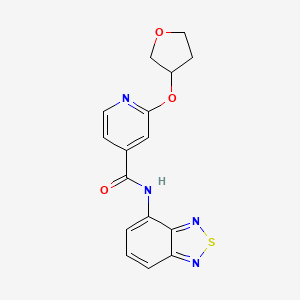


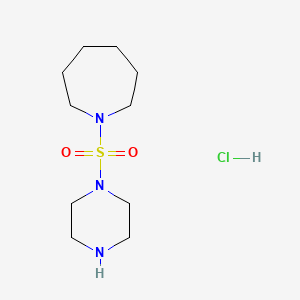
![(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367443.png)
![7-methoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2367444.png)
![4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2367445.png)
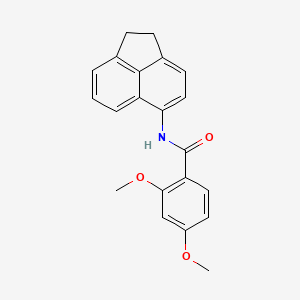
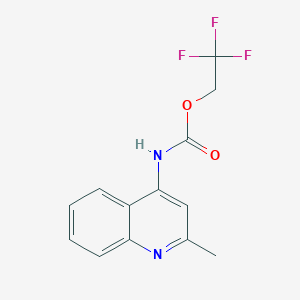
![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2367453.png)
